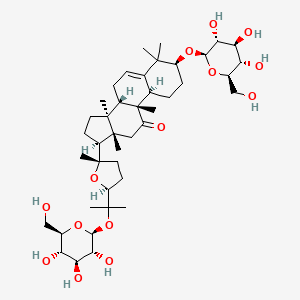
Gratioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gratioside is a natural product found in Gratiola officinalis with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Structure
Gratioside is one of the significant components found in Gratiola officinalis. The chemical structure includes a glycosidic bond that contributes to its biological activity. Recent studies have characterized various fractions of Gratiola officinalis extracts, identifying this compound among other compounds like gratiogenin and cucurbitacins, which are believed to enhance its medicinal properties .
Antitumor Activity
One of the most notable applications of this compound is its antitumor activity . Research has demonstrated that extracts containing this compound exhibit significant cytotoxic effects on various cancer cell lines, including human kidney carcinoma cells (Caki-1 and SN12c).
- Case Study : A study reported that exposure to Gratiola officinalis extract at concentrations ranging from 0.18 to 0.90 mg/ml resulted in a marked increase in apoptotic cells, with a proliferation index dropping significantly to 0.36 in treated cells. The study concluded that this compound induces apoptosis primarily through nuclear pyknosis and cellular debris formation .
Antioxidant Properties
This compound also exhibits antioxidant properties , which are critical for protecting cells from oxidative stress. The compound has been shown to neutralize free radicals effectively, thereby stabilizing cell membranes and protecting DNA from damage caused by xenobiotics. This attribute positions this compound as a potential candidate for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Immunomodulatory Effects
Another promising application of this compound is its immunomodulatory effects . Research indicates that it may enhance the immune response, making it beneficial for conditions where immune system modulation is necessary. The ability to influence immunological status could pave the way for using this compound in treatments for autoimmune diseases or infections .
Applications in Traditional Medicine
In traditional medicine, Gratiola officinalis has been utilized for treating various ailments, including skin diseases and infections. The presence of this compound contributes to these therapeutic claims, as its bioactive properties align with traditional uses in herbal remedies.
Comparative Analysis of this compound's Efficacy
| Application | Effect | Concentration Tested | Outcome |
|---|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | 0.18 - 0.90 mg/ml | Increase in apoptotic cells by 17.6% |
| Antioxidant Activity | Neutralizes free radicals | Varied | Stabilization of cell membranes |
| Immunomodulatory Effects | Enhances immune response | Not specified | Potential use in autoimmune conditions |
Propiedades
Número CAS |
11024-39-8 |
|---|---|
Fórmula molecular |
C42H68O14 |
Peso molecular |
797 g/mol |
Nombre IUPAC |
(3S,8S,9R,10R,13R,14S,17S)-4,4,9,13,14-pentamethyl-17-[(2S,5S)-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H68O14/c1-37(2)20-9-11-25-39(5)15-13-24(41(7)16-14-28(55-41)38(3,4)56-36-34(51)32(49)30(47)23(19-44)53-36)40(39,6)17-26(45)42(25,8)21(20)10-12-27(37)54-35-33(50)31(48)29(46)22(18-43)52-35/h9,21-25,27-36,43-44,46-51H,10-19H2,1-8H3/t21-,22-,23-,24+,25+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41+,42+/m1/s1 |
Clave InChI |
MEOQGLVBDBQZTF-LPXUVMGASA-N |
SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |
SMILES isomérico |
C[C@]1(CC[C@H](O1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
SMILES canónico |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Key on ui other cas no. |
11024-39-8 |
Sinónimos |
20,24-epoxy-3,25-di-(glucopyranosyloxy)-9-methyl-19-norlanost-5-en-11-one gratioside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















